Manidipine-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

马尼地平-d4 是马尼地平的一种氘代形式,马尼地平是一种主要用于降血压的钙通道阻滞剂。 该化合物通常用作内标,用于在各种分析方法中定量马尼地平,例如气相色谱-质谱法(GC-MS)和液相色谱-质谱法(LC-MS) .

准备方法

合成路线和反应条件

马尼地平-d4 的合成涉及将氘原子掺入马尼地平分子中。这可以通过多种方法实现,包括在合成过程中使用氘代试剂或溶剂。一般的合成路线包括将 N-(2-羟乙基)哌嗪与二苯甲基溴烷反应,然后与二酮乙酸反应生成 2-(4-二苯甲基哌嗪-1-基)乙酰乙酸乙酯。 然后将该中间体与 3-硝基苯甲醛和 3-氨基巴豆酸甲酯反应,完成合成 .

工业生产方法

马尼地平-d4 的工业生产通常涉及使用氘代试剂进行大规模合成,以确保氘原子的掺入。 该工艺针对高产率和高纯度进行了优化,通常涉及多个纯化步骤,例如重结晶和色谱,以达到所需的产物质量 .

化学反应分析

反应类型

马尼地平-d4 会发生多种化学反应,包括:

氧化: 该化合物可以被氧化形成各种氧化产物。

还原: 还原反应可以将马尼地平-d4 转化为其还原形式。

取代: 该化合物可以发生取代反应,其中官能团被其他基团取代。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 通常使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤素和亲核试剂等试剂在各种条件下使用,以实现取代反应。

主要形成的产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能产生吡啶类似物和二苯甲酮,而还原可以产生马尼地平-d4 的各种还原形式 .

科学研究应用

马尼地平-d4 在科学研究中具有广泛的应用,包括:

化学: 用作内标,用于在分析方法中定量马尼地平。

生物学: 研究其对各种生物系统中钙通道的影响。

医学: 研究其在高血压和肾功能损害等疾病中的潜在治疗作用。

作用机制

马尼地平-d4 通过与平滑肌细胞上的 L 型和 T 型电压依赖性钙通道结合并阻断它们来发挥作用。这阻止了细胞外钙离子流入细胞,导致血管舒张和血压下降。 该化合物对血管具有选择性,在临床上相关的剂量下不会显着影响心脏或中枢神经系统 .

相似化合物的比较

类似化合物

氨氯地平: 另一种用于高血压的钙通道阻滞剂。

硝苯地平: 一种二氢吡啶类钙通道阻滞剂,具有类似的降血压作用。

非洛地平: 另一种用于类似适应症的二氢吡啶类钙通道阻滞剂。

独特性

马尼地平-d4 的独特性在于其氘代性质,这使得它在分析方法中特别有用,可以用作内标。 这种氘代也可能影响化合物的药代动力学和代谢特征,在某些研究应用中可能具有优势 .

生物活性

Manidipine-d4 is a deuterated form of manidipine, a third-generation dihydropyridine calcium channel blocker primarily used in the treatment of hypertension. This article discusses the biological activity of this compound, focusing on its pharmacological properties, anti-inflammatory effects, and potential therapeutic applications.

Overview of this compound

This compound is structurally similar to manidipine but has deuterium atoms replacing specific hydrogen atoms. This modification can influence its pharmacokinetics and metabolic stability, potentially enhancing its therapeutic profile.

Pharmacological Properties

Calcium Channel Blocking Activity:

Manidipine acts primarily as a selective blocker of L-type calcium channels, which leads to vasodilation and a subsequent decrease in blood pressure. It also exhibits some selectivity for T-type calcium channels, which may contribute to its unique pharmacological effects .

Impact on Inflammatory Cytokines:

Research indicates that Manidipine has significant anti-inflammatory properties. A study demonstrated that it effectively reduced the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8) from human endothelial cells and macrophages. The inhibition of IL-6 production was observed at concentrations as low as 1 µM, with complete inhibition at higher concentrations . This suggests that this compound may exert effects independent of its calcium channel blocking activity, possibly through antioxidant mechanisms.

Research Findings

Case Study: Efficacy in Hypertension and Metabolic Syndrome

A clinical study compared the effects of Manidipine with amlodipine in patients with essential hypertension and metabolic syndrome. Results indicated that both drugs effectively reduced blood pressure; however, Manidipine showed superior outcomes in terms of renal protection and metabolic parameters:

- Albuminuria Reduction: Manidipine reduced albuminuria by 37.3% compared to no significant change with amlodipine.

- C-Reactive Protein (CRP): Both drugs reduced CRP levels similarly.

- Adiponectin Levels: Plasma adiponectin increased by 32.9% with Manidipine, while no significant change was observed with amlodipine.

- TNF-alpha Levels: Manidipine significantly decreased plasma TNF-alpha by 37.1% .

This case study underscores the potential of this compound not only in managing hypertension but also in providing additional benefits related to metabolic health.

The anti-inflammatory effects of Manidipine are believed to be mediated through the inhibition of nuclear factor kappa B (NF-kB) activation, a critical transcription factor involved in inflammatory responses. This action may be attributed to the compound's lipophilicity and antioxidant properties, which allow it to interfere with inflammatory signaling pathways without relying solely on calcium channel blockade .

Data Summary

| Parameter | Manidipine | Amlodipine | Statistical Significance |

|---|---|---|---|

| Blood Pressure Reduction | Similar | Similar | p < 0.001 |

| Albuminuria Reduction | -37.3% | No change | p = 0.003 |

| C-Reactive Protein Reduction | Similar | Similar | p < 0.01 |

| Adiponectin Increase | +32.9% | No change | p = 0.011 |

| TNF-alpha Reduction | -37.1% | No change | p = 0.019 |

属性

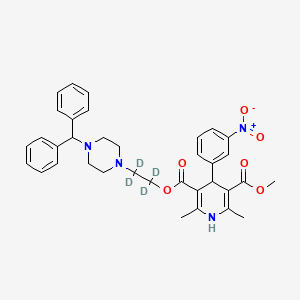

IUPAC Name |

5-O-[2-(4-benzhydrylpiperazin-1-yl)-1,1,2,2-tetradeuterioethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3/i21D2,22D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEBWFXPVPTEET-KFESLDSXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。